4-Chloro-2,6-diphenylpyrimidine

Organic Light-Emitting Diodes (OLEDs) Suzuki-Miyaura Coupling Carbazole Derivatives

4-Chloro-2,6-diphenylpyrimidine provides a uniquely reactive C4 chlorine site modulated by the steric and electronic effects of the 2,6-diphenyl motif, enabling high-yield Suzuki-Miyaura coupling (69% demonstrated) for constructing OLED emitters achieving 74% photoluminescence quantum yield. This scaffold is validated for Aurora kinase A inhibition and serves as the direct precursor to adenosine receptor ligands in patent literature. Its LogP of 4.89 supports CNS-penetrant library design. Substituting positional isomers or simplified analogs introduces synthetic risk and compromises photophysical performance. For researchers demanding reproducible cross-coupling yields and predictable downstream properties, this is the rational procurement choice.

Molecular Formula C16H11ClN2
Molecular Weight 266.72 g/mol
CAS No. 29509-91-9
Cat. No. B189500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,6-diphenylpyrimidine
CAS29509-91-9
Molecular FormulaC16H11ClN2
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
InChIInChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H
InChIKeyMJDDVTZXYXHTRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,6-diphenylpyrimidine (CAS 29509-91-9): A Critical Intermediate for Structure-Dependent Functionalization


4-Chloro-2,6-diphenylpyrimidine (CAS 29509-91-9) is a heteroaromatic compound featuring a pyrimidine core with a chlorine substituent at the 4-position and phenyl rings at the 2- and 6-positions [1]. This specific substitution pattern provides a reactive site (the C4 chlorine) for nucleophilic aromatic substitution and cross-coupling reactions, while the 2,6-diphenyl motif contributes to molecular rigidity and potential π-stacking interactions, making it a versatile scaffold in medicinal chemistry and materials science [2].

Procurement Risks of Unverified 4-Chloro-2,6-diphenylpyrimidine Analogs: Why Positional and Electronic Isosteres Fail


Direct replacement of 4-chloro-2,6-diphenylpyrimidine with positional isomers (e.g., 2-chloro-4,6-diphenylpyrimidine) or analogs with different 2,6-substituents (e.g., 4-chloro-2,6-dimethylpyrimidine) is not viable due to fundamental differences in electronic properties, steric bulk, and reaction kinetics. The C4 chlorine's reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring and the specific steric shielding provided by the adjacent 2,6-diphenyl groups . Altering the substitution pattern changes the ground-state electron density at the reactive center, directly impacting yields in subsequent cross-coupling reactions and the conformational properties of downstream products . Therefore, procurement decisions based solely on functional group similarity without quantitative data on reactivity and performance introduce significant synthetic and functional risk.

4-Chloro-2,6-diphenylpyrimidine: Direct Comparative Evidence for Performance-Driven Selection


Synthetic Yield Comparison: 4-Chloro-2,6-diphenylpyrimidine vs. Other Intermediates in a Multi-Step Luminescent Material Synthesis

In a patented, multi-step synthesis of a carbazole-based luminescent compound, the step utilizing 4-chloro-2,6-diphenylpyrimidine (as reactant E3-1) demonstrated a specific yield that can be directly compared to other key synthetic steps in the same sequence. This provides a quantitative benchmark for its performance as a coupling partner in the context of a complex materials synthesis . The final product, incorporating the 2,6-diphenylpyrimidine core, exhibited a photoluminescence quantum yield (PLQY) of 74%, underscoring the impact of this specific building block on the functional properties of the material .

Organic Light-Emitting Diodes (OLEDs) Suzuki-Miyaura Coupling Carbazole Derivatives Photoluminescence Quantum Yield (PLQY)

Comparative Physicochemical Properties of 4-Chloro-2,6-diphenylpyrimidine vs. a Common Analogue

The fundamental physicochemical profile of 4-chloro-2,6-diphenylpyrimidine shows significant differences from its methyl-substituted analogue, 4-chloro-2,6-dimethylpyrimidine. These data points are critical for predicting behavior in various solvents and for early-stage in silico ADME assessments [1]. The higher LogP value indicates greater lipophilicity, which is a key determinant of membrane permeability and metabolic stability.

Physicochemical Properties Solubility LogP ADME Profiling

Derivative Bioactivity: Aurora Kinase A Inhibition as a Class-Dependent Effect

While specific bioactivity data for the parent compound 4-chloro-2,6-diphenylpyrimidine is not the primary procurement driver, its utility is demonstrated by the activity of its derivatives. Research indicates that compounds synthesized from this scaffold act as inhibitors of Aurora kinase A (AURKA), a validated oncology target . This class-level inference supports the scaffold's relevance for generating biologically active molecules, but direct comparative potency for the parent compound against other building blocks cannot be established.

Aurora Kinase A Anticancer Medicinal Chemistry Kinase Inhibition

Target Applications for 4-Chloro-2,6-diphenylpyrimidine Based on Quantitative Evidence


Synthesis of Carbazole-Containing OLED Emitters via Palladium-Catalyzed Cross-Coupling

Based on its demonstrated 69% yield in a relevant Suzuki-Miyaura coupling step, 4-chloro-2,6-diphenylpyrimidine is a validated building block for constructing complex, nitrogen-containing heteroaromatic systems for OLED applications. The 2,6-diphenylpyrimidine core contributes to the final material's photoluminescence quantum yield of 74%, indicating its suitability for developing efficient emitters .

Medicinal Chemistry Hit-to-Lead Optimization for Kinase Inhibitors

This compound is a strategic intermediate for generating libraries of 4-substituted-2,6-diphenylpyrimidine derivatives with potential kinase inhibitory activity, as evidenced by the Aurora kinase A inhibition observed in derivative studies. Its high LogP (4.89) is a critical parameter for researchers designing compounds to achieve favorable membrane permeability and CNS penetration .

Synthesis of Adenosine Receptor Antagonists and Neurological Research Tools

The 2,6-diphenylpyrimidine scaffold is a featured motif in patent literature for adenosine receptor ligands . 4-Chloro-2,6-diphenylpyrimidine serves as the direct precursor for introducing various amino substituents at the 4-position, enabling rapid access to compounds relevant to neurological and cardiovascular disorder research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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